3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features both a morpholine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinoline derivatives with morpholine under specific conditions. One common method includes the use of a brominated isoquinoline precursor, which undergoes nucleophilic substitution with morpholine. The reaction is usually carried out in a polar solvent such as dichloromethane or acetone, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of the isoquinoline moiety.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
Propargyl Compounds: Investigated for their cytotoxic activity.
Uniqueness: 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of the morpholine and isoquinoline moieties. This dual functionality allows for diverse chemical reactivity and potential therapeutic applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
3-morpholin-4-yl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13-11-4-2-1-3-10(11)9-12(14-13)15-5-7-17-8-6-15/h1-4,9H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPFINJPPZRGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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